1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

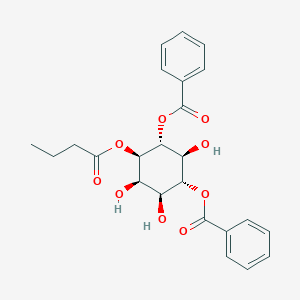

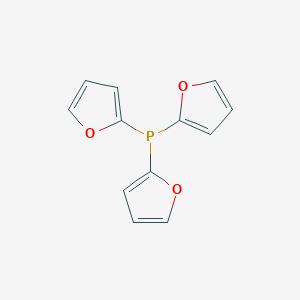

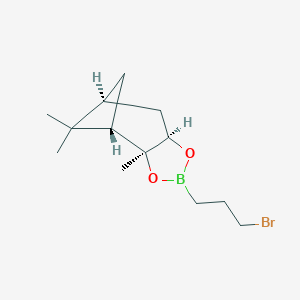

1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol is a chemical compound with the empirical formula C24H26O9 . It has a molecular weight of 458.46 . This compound is used for research purposes .

Molecular Structure Analysis

The molecule contains a total of 61 bonds. There are 35 non-H bonds, 15 multiple bonds, 10 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 aliphatic ester, 2 aromatic esters, 3 hydroxyl groups, and 3 secondary alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of 1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol are largely determined by its molecular structure. It has a molecular weight of 458.46 and an empirical formula of C24H26O9 .Applications De Recherche Scientifique

Synthesis of Enantiomerically Pure Derivatives

1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol has been used as a central intermediate in the synthesis of enantiomerically pure myo-inositol derivatives. These derivatives are crucial for preparing various inositol phosphates. The synthesis process involves regio- and enantioselective enzymatic esterifications, highlighting the compound's significance in creating optically pure substances for further research applications (Andersch & Schneider, 1993).

Development of Phosphatidyl-myo-inositols

Another application of 1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol is in the synthesis of phosphatidyl-myo-inositols. A study demonstrated the direct phosphatidylation of this compound with sn-3-phosphatidic acid, leading to the production of 1d-1-(sn-3-phosphatidyl)-myo-inositol with high yield and purity. This process is significant for large-scale production and has implications in the study of phosphatidyl-myo-inositols (Aneja & Aneja, 2000).

Synthesis of Inositol Trisphosphate Affinity Ligands

The compound has been utilized in the synthesis of D-myo-inositol 1,4,5-trisphosphate affinity ligands. These ligands are essential for isolating D-myo-inositol 1,4,5-trisphosphate-binding proteins, which have a significant role in various biological processes, including the stimulation of Ca2+ release from the endoplasmic reticulum in cells (Tegge & Ballou, 1992).

Enzymatic Desymmetrization

1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol has also been a subject of enzymatic desymmetrization studies. The enantioselective enzymatic desymmetrization of this derivative, catalyzed by Thermomyces lanuginosus lipase, resulted in the efficient production of 1D-1-O-acetyl-4,6-di-O-benzyl-myo-inositol, a precursor to inositol phosphates (Vasconcelos et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

[(1R,2S,3R,4R,5R,6S)-3-benzoyloxy-4-butanoyloxy-2,5,6-trihydroxycyclohexyl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O9/c1-2-9-16(25)31-21-18(27)17(26)20(32-23(29)14-10-5-3-6-11-14)19(28)22(21)33-24(30)15-12-7-4-8-13-15/h3-8,10-13,17-22,26-28H,2,9H2,1H3/t17-,18+,19-,20+,21+,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYAOQKEMRXFIY-NXOOKBFXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1C(C(C(C(C1OC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1OC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451523 |

Source

|

| Record name | (1R,2S,3R,4R,5R,6S)-4-(Butanoyloxy)-2,5,6-trihydroxycyclohexane-1,3-diyl dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol | |

CAS RN |

153265-90-8 |

Source

|

| Record name | (1R,2S,3R,4R,5R,6S)-4-(Butanoyloxy)-2,5,6-trihydroxycyclohexane-1,3-diyl dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B125356.png)

![(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid](/img/structure/B125370.png)